(1E)-1-[(3,5-dimethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1E)-1-[(3,5-dimethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines a pyrroloquinoline core with a dimethylphenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(3,5-dimethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylaniline with a suitable ketone or aldehyde to form the imine intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the pyrroloquinoline core. The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(3,5-dimethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrroloquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-[(3,5-dimethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
Industry
In industry, the compound’s unique properties make it suitable for use in materials science. It can be incorporated into polymers and other materials to enhance their performance, such as improving thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of (1E)-1-[(3,5-dimethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. The pyrroloquinoline core may also interact with various receptors or enzymes, influencing cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-[(3,5-dimethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: shares structural similarities with other pyrroloquinoline derivatives and imine-containing compounds.
Quinoline derivatives: These compounds have a similar core structure but may lack the imine group or have different substituents.
Imine-containing compounds: These compounds contain the imine functional group but may have different core structures.
Uniqueness
The uniqueness of This compound lies in its combination of a pyrroloquinoline core with a dimethylphenyl imino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H24N2O |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)imino-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C23H24N2O/c1-13-7-14(2)9-17(8-13)24-20-19-11-15(3)10-18-16(4)12-23(5,6)25(21(18)19)22(20)26/h7-12H,1-6H3 |
InChI Key |
GMVSVXPTTPWAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)C)C |
Origin of Product |
United States |
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